N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline
Description
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline is a nitroethenyl-substituted aniline derivative characterized by an (E)-configured ethenyl bridge bearing a benzenesulfonyl group and a nitro group. Its synthesis likely involves nucleophilic substitution or condensation reactions, with crystallization studies facilitated by tools like SHELX .
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c23-22(24)20(28(25,26)19-9-5-2-6-10-19)15-21-16-11-13-18(14-12-16)27-17-7-3-1-4-8-17/h1-15,21H/b20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJRTHIULJPMNN-HMMYKYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline typically involves the reaction of 4-phenoxyaniline with a benzenesulfonyl chloride derivative under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The nitroethenyl group is introduced through a subsequent reaction with a nitroalkene compound. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyaniline moiety can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Addition: The nitroethenyl group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxyaniline moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s key structural features are compared with analogs in Table 1.
Table 1: Structural Comparison of N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline and Analogs
Key Observations
Sulfonyl Group Impact :
- The target compound’s benzenesulfonyl group enhances electrophilicity and steric bulk compared to analogs lacking sulfonyl groups (e.g., N,N-diethyl-4-[(E)-2-nitroethenyl]aniline ). Bromine or tert-butyl substitutions on the sulfonyl group (as in ) further modulate electronic and steric properties.
Aniline Substituents: Electron-donating groups (e.g., 4-phenoxy, 4-methoxy) increase aromatic stability, while electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl) ) enhance reactivity.
The (Z)-isomer in MCF74550 may exhibit distinct packing in crystal structures.
Safety and Handling :
- While safety data for the target compound are unavailable, N-(4-Methoxyphenyl)-2-nitroaniline requires precautions for inhalation and skin contact, suggesting nitroaniline derivatives generally demand careful handling.
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15N3O4S
- CAS Number : 63909-38-6
The compound features a nitroethenyl group, a phenoxyaniline moiety, and a benzenesulfonyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The presence of the nitro group is known to enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Initial investigations indicate that the compound exhibits antimicrobial activity against specific bacterial strains.
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on cancer cell lines | Showed significant inhibition of cell growth in breast cancer cells (MCF-7) at concentrations above 10 µM. |
| Study 2 | Antioxidant assays using DPPH method | Demonstrated a dose-dependent increase in radical scavenging activity, with an IC50 value of 25 µM. |
| Study 3 | Antimicrobial tests against E. coli and S. aureus | Exhibited minimum inhibitory concentration (MIC) values of 50 µg/mL for both bacterial strains. |
Case Study 1: Cancer Cell Proliferation
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated that at concentrations exceeding 10 µM, there was a marked reduction in cell viability, suggesting potential as an anticancer agent.
Case Study 2: Antioxidant Efficacy
A study assessing the antioxidant properties utilized the DPPH radical scavenging assay. The compound showed effective scavenging capabilities, indicating its potential role in mitigating oxidative damage in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
